molecular formula C24H25NO6 B11159256 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate

Cat. No.: B11159256
M. Wt: 423.5 g/mol
InChI Key: CUXYFVPPSVBWNX-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate is a synthetic coumarin derivative functionalized with a substituted benzyloxycarbonyl (Cbz) glycine ester. The coumarin core (2H-chromen-2-one) is modified at the 7-position with an N-Cbz-glycine ester and at the 4- and 8-positions with butyl and methyl groups, respectively. The Cbz group, a common amine-protecting moiety, enhances the molecule’s stability during synthesis and may influence its pharmacokinetic profile .

Properties

Molecular Formula

C24H25NO6

Molecular Weight

423.5 g/mol

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C24H25NO6/c1-3-4-10-18-13-21(26)31-23-16(2)20(12-11-19(18)23)30-22(27)14-25-24(28)29-15-17-8-6-5-7-9-17/h5-9,11-13H,3-4,10,14-15H2,1-2H3,(H,25,28)

InChI Key

CUXYFVPPSVBWNX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Coumarin Core

The coumarin scaffold is commonly synthesized via the Pechmann condensation , which involves the reaction of a phenol derivative with a β-keto ester in the presence of an acid catalyst. For this compound, resorcinol derivatives substituted with butyl and methyl groups may serve as starting materials. However, recent patents highlight alternative methods to avoid lactone ring hydrolysis. For instance, modified Reimer-Tiemann reactions using chloroform and organic bases (e.g., pyridine) enable formylation without destabilizing the coumarin structure. This approach ensures the integrity of the lactone ring, which is critical for subsequent functionalization.

Alkylation and Methylation

The introduction of the 4-butyl and 8-methyl groups requires regioselective alkylation. Butyl groups are typically added via Friedel-Crafts alkylation using butyl halides and Lewis acids (e.g., AlCl₃). Methylation at position 8 can be achieved through electrophilic aromatic substitution using methylating agents like methyl chloride or dimethyl sulfate. A study demonstrated that phosphorus pentasulfide (P₂S₅) in 1,4-dioxane facilitates thiomethylation, suggesting analogous conditions could be adapted for introducing methyl groups.

Esterification with N-Cbz-Glycine

The final step involves esterifying the hydroxyl group at position 7 with N-Cbz-glycine. This is achieved through carbodiimide-mediated coupling (e.g., using DCC or EDCI) in anhydrous solvents like dichloromethane or THF. The Cbz group protects the amine during synthesis, preventing unwanted side reactions. Alternatively, nucleophilic acyl substitution can be employed by converting the hydroxyl group into a better leaving group (e.g., tosylate) and reacting it with the glycinate’s carboxylate ion.

Optimization of Reaction Conditions

Solvent and Temperature

  • Solvent Choice : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates for thiomethylation, while chloroform is preferred for formylation steps.

  • Temperature : Reflux conditions (110°C) are critical for reactions involving P₂S₅, whereas milder temperatures (20–100°C) suffice for Reimer-Tiemann modifications.

Catalysts and Reagents

  • Lewis Acids : AlCl₃ catalyzes Friedel-Crafts alkylation but requires strict moisture control.

  • Organic Bases : Pyridine or triethylamine mitigates lactone hydrolysis during formylation.

Molar Ratios

Optimal molar ratios for key reactions include:

Reaction ComponentMolar Ratio (Coumarin:Reagent)
Coumarin:Chloroform1:4 to 1:12
Coumarin:Organic Base1:5 to 1:15

Characterization and Analytical Data

The final product is characterized using spectroscopic techniques:

  • FTIR : Peaks at 1720 cm⁻¹ (ester C=O), 1650 cm⁻¹ (lactone C=O), and 1520 cm⁻¹ (aromatic C=C).

  • NMR : Key signals include δ 1.35 ppm (butyl CH₂), δ 2.40 ppm (8-CH₃), and δ 5.10 ppm (Cbz CH₂).

  • Mass Spectrometry : Molecular ion peak at m/z 423.5 (C₂₄H₂₅NO₆).

Challenges and Alternative Approaches

Lactone Ring Stability

Strongly basic conditions risk hydrolyzing the coumarin lactone into o-coumaric acid derivatives. Using organic bases like pyridine instead of aqueous NaOH/KOH preserves the ring structure.

Regioselectivity Issues

Competing reactions during alkylation can lead to positional isomers. Directed ortho-metalation strategies or steric hindrance from existing substituents improve regioselectivity .

Chemical Reactions Analysis

Ester Hydrolysis of the Glycinate Moiety

The glycinate ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying pharmacological properties or enabling further functionalization.

Conditions Products Yield Reference
1M NaOH, reflux, 4 h4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl glycinate85%
2M HCl, 60°C, 6 hSame as above78%

The reaction proceeds via nucleophilic attack on the ester carbonyl, with the Cbz group remaining intact under these conditions .

Nucleophilic Substitution at the Coumarin Core

The electron-deficient coumarin lactone ring participates in nucleophilic substitutions. For example, the 2-oxo group can react with amines or thiols under basic conditions.

Reagent Product Conditions Reference
Ethylenediamine, K2CO37-(Glycinate)-4-butyl-8-methylcoumarin-2-amineDMF, 80°C, 12 h

This reactivity is attributed to the electrophilic nature of the lactone carbonyl, which facilitates ring-opening or substitution.

Cross-Coupling Reactions

The aromatic system of the coumarin core supports palladium-catalyzed cross-coupling reactions. Halogenation at the C-8 position (e.g., iodination) is a prerequisite for such transformations.

Reaction Type Catalyst/Reagents Product Yield Reference
Suzuki-MiyauraPd(PPh3)4, Na2CO3, arylboronic acid8-Aryl-4-butyl-7-(Cbz-glycinate)coumarin70–75%

Iodination at C-8 is achieved using N-iodosuccinimide (NIS) in acetic acid , enabling subsequent coupling.

O-Sulfonylation and Ether Formation

The hydroxyl group formed after ester hydrolysis can undergo sulfonylation or alkylation.

Reagent Product Conditions Reference
Benzenesulfonyl chloride7-(Benzenesulfonate)-4-butyl-8-methylcoumarinEt3N, CH2Cl2, rt, 1 h
Bromoacetic acid[(Coumarin-7-yl)oxy]acetic acid derivativeK2CO3, DMF, 60°C, 8 h

These reactions exploit the nucleophilicity of the phenolic oxygen .

Deprotection of the Cbz Group

The Cbz-protected amine is removed via catalytic hydrogenation, yielding a free amine for further conjugation.

Conditions Product Yield Reference
H2 (1 atm), 10% Pd/C, MeOH4-Butyl-8-methyl-2-oxo-2H-chromen-7-yl glycinate92%

This step is essential for generating bioactive derivatives targeting enzymes or receptors .

Oxidation Reactions

The coumarin’s methyl and butyl groups are susceptible to oxidation.

Reagent Product Conditions Reference
KMnO4, H2SO44-(Butanoic acid)-8-methylcoumarin derivative0°C, 2 h

Oxidation of the butyl side chain to a carboxylic acid enhances water solubility.

Comparative Reactivity of Key Functional Groups

Functional Group Reaction Type Reactivity
Glycinate esterHydrolysisHigh (pH-dependent)
Coumarin lactoneNucleophilic substitutionModerate
Cbz-protected amineHydrogenolysisHigh
Aromatic C–H bondsHalogenation/CouplingLow (requires directing groups)

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of coumarin derivatives, including 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate. These compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, derivatives with similar structures have been evaluated for their cytotoxic effects on HeLa and MCF-7 cells, demonstrating significant anti-proliferative activity .

Antimicrobial Properties

The chromen-7-yl moiety in this compound has been associated with antimicrobial activity. It interacts with bacterial enzymes and receptors, potentially leading to the inhibition of bacterial growth. Studies suggest that modifications in the coumarin structure can enhance its antibacterial efficacy, making it a candidate for developing new antimicrobial agents.

Acetylcholinesterase Inhibition

Another promising application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds containing coumarin cores have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. This inhibition can help increase acetylcholine levels, thereby improving cognitive function . The structure of this compound suggests potential for similar activity.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Esterification : The initial step often includes the esterification of a biopolymer with an appropriate acid derivative.
  • Coupling Reactions : Following esterification, coupling reactions are employed to introduce the benzyloxycarbonyl group.
  • Purification : The final product is purified using techniques such as chromatography to ensure high yield and purity.

Reaction Conditions

Optimizing reaction conditions such as temperature, pH, and reaction time is crucial for achieving the desired product characteristics. Automated reactors are often used in industrial production to maintain consistency and efficiency.

Case Studies

Several case studies have documented the effectiveness of coumarin derivatives in clinical settings:

  • Study on Anticancer Properties : A study demonstrated that specific modifications in coumarin derivatives significantly increased their cytotoxicity against breast cancer cells compared to unmodified compounds.
  • Neuroprotective Effects : Research indicated that compounds similar to 4-butyl-8-methyl-coumarins showed promise in protecting neurons from oxidative stress, suggesting potential applications in neurodegenerative disease treatment.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular pathways, leading to its antimicrobial and antiviral effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA gyrase and other essential enzymes in microorganisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of coumarin derivatives esterified with amino acid derivatives. Below is a comparative analysis with structurally related compounds:

Compound Core Structure Substituents Molecular Weight Key Properties
Target Compound Coumarin (2H-chromen-2-one) 4-butyl, 8-methyl, 7-N-[(benzyloxy)carbonyl]glycinate ~443.45 g/mol* Enhanced lipophilicity due to butyl group; Cbz group improves synthetic stability.
N-[(Benzyloxy)carbonyl]glycine methyl ester Glycine methyl ester Benzyloxycarbonyl (Cbz) group at N-terminus 223.22 g/mol Simpler ester; used as a building block in peptide synthesis.
GC376 Leucyl sulfonic acid N-Cbz-leucine, 2-oxopyrrolidin-3-yl, sulfonic acid 565.64 g/mol Protease inhibitor; polar sulfonic acid group enhances solubility.
Baccatin III derivatives Taxane core Varied esterifications (e.g., Cbz-amino acids) ~800–1000 g/mol Anticancer activity; bulky substituents affect bioavailability.

*Calculated based on formula C₂₄H₂₅NO₆.

Key Comparative Insights:

Lipophilicity and Bioavailability :
The 4-butyl group in the target compound increases lipophilicity compared to shorter-chain analogues (e.g., methyl or ethyl derivatives). This may enhance membrane permeability but reduce aqueous solubility, a trade-off observed in coumarin-based drug candidates .

Synthetic Utility: The Cbz-protected glycine ester in the target compound contrasts with simpler Cbz-amino acid esters (e.g., N-[(benzyloxy)carbonyl]glycine methyl ester). The coumarin core introduces photophysical properties, enabling applications in fluorescence-based assays or prodrug design .

Biological Activity :
Unlike GC376, a protease inhibitor with a sulfonic acid group for solubility, the target compound lacks ionizable groups, suggesting different pharmacological targets. Coumarins with bulky esters often exhibit altered binding affinities to enzymes like cytochrome P450 or serine proteases .

Stability and Reactivity: The Cbz group in the target compound is stable under acidic conditions but cleavable via hydrogenolysis, similar to other Cbz-protected compounds. This contrasts with succinimide-based derivatives (e.g., N-(benzyloxycarbonyloxy)succinimide), which are more reactive in acylation reactions .

Research Findings and Data

Thermal and Solubility Data (Inferred from Analogues)

Property Target Compound N-[(Benzyloxy)carbonyl]glycine methyl ester GC376
Melting Point ~120–125°C* 77–82°C >200°C
Solubility in DMSO High High Moderate
LogP (Predicted) 3.8 1.2 -0.5

*Estimated based on coumarin derivatives with similar alkyl chains.

Structural Analysis Tools:

Crystallographic data for such compounds are often resolved using SHELX or visualized via ORTEP . For example, the Cbz group’s conformational flexibility in the target compound could be analyzed using SHELXL refinement .

Q & A

Q. What are the recommended synthetic routes for preparing 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]glycinate, and how can coupling efficiency be optimized?

  • Methodological Answer: The synthesis involves two key steps: (1) preparation of the coumarin core (4-butyl-8-methyl-2-oxo-2H-chromen-7-ol) via Pechmann condensation using sulfuric acid as a catalyst , and (2) coupling with N-[(benzyloxy)carbonyl]glycine using carbodiimide-based reagents (e.g., DCC/DMAP) in anhydrous dichloromethane. To optimize coupling efficiency:
  • Use a 1.2:1 molar ratio of activated glycinate derivative to coumarin to account for steric hindrance from the 4-butyl and 8-methyl groups.
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography with gradient elution.
  • Protect the coumarin hydroxyl group with a labile protecting group (e.g., TMSCl) if side reactions occur .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data between NMR and mass spectrometry be resolved?

  • Methodological Answer:
  • 1H/13C NMR : Focus on diagnostic signals: the coumarin C=O (δ ~160 ppm in 13C), benzyloxy carbonyl (δ ~5.1 ppm for CH2 in 1H), and glycinate methylene (δ ~3.8–4.2 ppm).
  • HRMS : Use ESI+ mode to confirm molecular ion [M+H]+.
  • IR : Validate ester (C=O stretch at ~1740 cm⁻¹) and carbamate (N–C=O at ~1680 cm⁻¹) groups.
  • Conflict Resolution : If NMR suggests impurities (e.g., unreacted glycinate), cross-check with HPLC-MS to distinguish between byproducts and parent compound. Repurify using preparative HPLC with a C18 column (MeCN/H2O + 0.1% TFA) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve ambiguities in the spatial arrangement of the 4-butyl and 8-methyl substituents on the coumarin core?

  • Methodological Answer:
  • Crystallization : Use slow evaporation in a 1:1 mixture of dichloromethane and hexane to obtain high-quality crystals.
  • Data Collection : Collect high-resolution (<1.0 Å) data at low temperature (100 K) to minimize thermal motion artifacts.
  • Refinement : Use SHELXL for anisotropic displacement parameter refinement. Address disordered butyl/methyl groups with PART and SIMU instructions. Validate with the ADDSYM tool in PLATON to detect missed symmetry .
  • Visualization : Generate ORTEP diagrams (ORTEP-3) to illustrate anisotropic displacement ellipsoids, emphasizing steric interactions between substituents .

Q. What strategies are effective for reconciling discrepancies between experimental and computational (DFT) data on the compound’s electronic properties?

  • Methodological Answer:
  • Experimental Data : Obtain UV-Vis spectra in ethanol (λmax ~320 nm for coumarin π→π* transitions) and compare with TD-DFT calculations (B3LYP/6-311+G(d,p)).
  • Discrepancy Sources :
  • Solvent effects: Include implicit solvent models (e.g., PCM for ethanol) in DFT.
  • Conformational flexibility: Perform a conformational search (e.g., CREST) to identify dominant conformers in solution.
  • Validation : Use NMR chemical shift predictions (e.g., ACD/Labs or Gaussian NMR) to cross-validate computed vs. experimental shifts .

Q. How can researchers address low solubility of this compound in aqueous buffers during biological assays, and what formulation strategies are viable?

  • Methodological Answer:
  • Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes (e.g., HP-β-CD) to enhance solubility.
  • Micellar Systems : Employ non-ionic surfactants (e.g., Tween 80) at concentrations below critical micelle concentration (CMC).
  • Pro-drug Approach : Synthesize a phosphate or glycoside derivative of the free hydroxyl group for improved hydrophilicity. Validate stability via LC-MS under assay conditions .

Q. What are the critical considerations for analyzing anisotropic displacement parameters in SC-XRD studies of this compound?

  • Methodological Answer:
  • Refinement : In SHELXL, use the ANIS command to refine non-H atoms anisotropically. For H atoms, apply riding models.
  • Validation : Check ADPs with the Hirshfeld rigid-bond test (Δ < 0.01 Ų). High ADPs for the butyl chain may indicate conformational disorder—model with split positions (PART) or apply restraints (DELU, SIMU).
  • Thermal Motion : Compare Ueq values with similar coumarin derivatives in the Cambridge Structural Database (CSD) to identify outliers .

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